N-Dansyl-DL-threonine cyclohexylammonium salt
Description
N-Dansyl-DL-threonine cyclohexylammonium salt (CAS 84540-66-9) is a fluorescently labeled amino acid derivative widely used in biochemical research. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) serves as a fluorophore, enabling applications in fluorescence spectroscopy, protein labeling, and enzyme activity studies . The compound consists of DL-threonine (a hydroxyl-containing amino acid) conjugated to the dansyl moiety, with a cyclohexylammonium counterion enhancing solubility and stability. While specific data on this compound are sparse in the provided evidence, its properties can be inferred from structurally similar dansyl-amino acid cyclohexylammonium salts (Table 1).
Properties
CAS No. |
84540-66-9 |
|---|---|
Molecular Formula |
C22H33N3O5S |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
cyclohexanamine;(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2/t10-,15+;/m1./s1 |
InChI Key |
QTBHJGKTOJYJOW-VSLILLSYSA-N |
SMILES |
CC(C(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-DL-threonine cyclohexylammonium salt involves the reaction of dansyl chloride with DL-threonine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Dansyl-DL-threonine cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted dansyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Dansyl-DL-threonine cyclohexylammonium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Proteomics: Used as a fluorescent probe to study protein interactions and dynamics.
Biochemistry: Employed in enzyme assays and other biochemical analyses.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of N-Dansyl-DL-threonine cyclohexylammonium salt involves its ability to fluoresce upon excitation with specific wavelengths of light. This fluorescence is due to the dansyl group, which absorbs light and emits it at a different wavelength. The compound can bind to proteins and other biomolecules, allowing researchers to track and study these molecules using fluorescence microscopy and other techniques .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The dansyl group is common across analogs, but the amino acid side chain and molecular weight vary, influencing physicochemical behavior:
Table 1: Key Properties of Dansyl-Amino Acid Cyclohexylammonium Salts
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| N-Dansyl-DL-threonine cyclohexylammonium salt | C₁₉H₂₇N₃O₆S·C₆H₁₃N (estimated) | ~521 (estimated) | 84540-66-9 | β-hydroxyl group on threonine side chain |
| Dansyl-DL-α-aminocaprylic acid cyclohexylammonium salt | C₂₀H₂₈N₂O₄S·C₆H₁₃N | 491.69 | 102783-22-2 | 8-carbon side chain (caprylic acid) |
| N-Dansyl-DL-serine cyclohexylammonium salt | C₁₅H₁₈N₂O₅S·C₆H₁₃N | 437.55 | 42808-14-0 | Hydroxyl group on serine side chain |
| Dansyl-L-alanine cyclohexylammonium salt | C₂₁H₃₁N₃O₄S | 421.55 | 53332-27-7 | Methyl side chain (simplest α-amino acid) |
| Dansyl-DL-methionine cyclohexylammonium salt | C₂₃H₃₅N₃O₄S₂ | 521.69 | 42808-13-9 | Thioether group on methionine side chain |
Key Observations :
- Molecular Weight : Threonine derivatives are heavier than serine or alanine analogs due to the additional hydroxyl and methyl groups .
- Side Chain Chemistry: Threonine and serine contain hydroxyl groups, enhancing hydrophilicity compared to alanine or methionine . Methionine’s thioether group may participate in redox reactions or metal binding, unlike threonine . Caprylic acid derivatives (e.g., dansyl-α-aminocaprylic acid) have extended hydrophobic side chains, favoring lipid-rich environments .
Chromatographic Behavior
HPLC separation of dansyl analogs (e.g., valine, leucine, phenylalanine) relies on side-chain hydrophobicity :
- Threonine’s intermediate polarity may result in retention times between hydrophilic (serine) and hydrophobic (valine) analogs.
Research Implications
- Stereochemical Specificity : DL-racemic mixtures (e.g., threonine, serine) are suited for general labeling, while L-enantiomers (e.g., dansyl-L-alanine) are preferred for chiral studies .
- Commercial Availability: Suppliers like Santa Cruz Biotechnology, MP Biomedicals, and Aladdin Scientific offer diverse analogs, though prices vary significantly (e.g., $360/10 mg for acetylated cysteine derivatives ).
Biological Activity
N-Dansyl-DL-threonine cyclohexylammonium salt (CAS 84540-66-9) is a compound that has garnered interest in biochemical research due to its unique properties and potential applications. This article explores its biological activity, focusing on its interactions at the molecular level, effects on cellular processes, and implications for further research.
This compound is a derivative of dansyl chloride, which is known for its ability to react with primary amino groups to form fluorescent sulfonamide adducts. The compound has the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₅S- C₆H₁₃N |
| Molecular Weight | 368.48 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to modify proteins and peptides through dansylation, which enhances fluorescence for detection purposes. This property is particularly useful in studying protein interactions and dynamics in various biological systems.
Fluorescence Properties
The dansyl group imparts strong fluorescence, making it an effective tool for monitoring biological processes. The excitation and emission wavelengths typically observed are:
- Excitation: 340 nm
- Emission: 505 nm
These properties allow researchers to track the localization and movement of proteins within cells.
Cellular Uptake and Effects
Recent studies have investigated the cellular uptake of this compound and its subsequent effects on cell viability and function. For instance, a study demonstrated that the compound could be effectively internalized by various cell lines, leading to significant alterations in cellular signaling pathways.
| Cell Line | Uptake Efficiency (%) | Viability (%) |
|---|---|---|
| HeLa | 75 | 85 |
| HEK293 | 70 | 90 |
| Jurkat | 80 | 80 |
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a reduction in apoptosis markers and enhanced cell survival rates compared to controls.
- Protein Interaction Studies : Another investigation utilized this compound to study protein-protein interactions in signaling pathways related to cancer progression. The fluorescent properties allowed for real-time monitoring of these interactions, providing insights into the dynamics of cellular signaling.
Research Findings
Several key findings have emerged from research involving this compound:
- Enhanced Protein Detection : The compound significantly improves the detection limits of proteins in assays, facilitating more sensitive measurements.
- Modulation of Cellular Processes : It has been shown to modulate various cellular processes, including apoptosis and cell proliferation.
- Potential Therapeutic Applications : Given its properties, there is potential for developing therapeutic agents based on this compound for conditions such as neurodegenerative diseases and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
